molecular formula C15H18N2O B12241585 4-(2,6-Dimethylmorpholin-4-yl)quinoline

4-(2,6-Dimethylmorpholin-4-yl)quinoline

Cat. No.: B12241585
M. Wt: 242.32 g/mol
InChI Key: UTDQYQMZFVUDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylmorpholin-4-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a 2,6-dimethylmorpholine moiety. The morpholine ring, a six-membered saturated structure containing one oxygen and one nitrogen atom, is modified with methyl groups at the 2- and 6-positions, enhancing steric and electronic effects.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2,6-dimethyl-4-quinolin-4-ylmorpholine

InChI

InChI=1S/C15H18N2O/c1-11-9-17(10-12(2)18-11)15-7-8-16-14-6-4-3-5-13(14)15/h3-8,11-12H,9-10H2,1-2H3

InChI Key

UTDQYQMZFVUDMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with a quinoline derivative under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Bases: K2CO3, NaH, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Arylquinolines (e.g., 4k, 4l)

Compounds such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) and 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) () feature aryl substituents (e.g., chlorophenyl, methoxyphenyl) instead of the morpholine group. These substituents introduce distinct electronic and steric profiles:

  • Electron-withdrawing groups (e.g., Cl in 4k) may reduce electron density on the quinoline core, affecting reactivity in cross-coupling reactions.
  • Methoxy groups (e.g., in 4l) enhance solubility via polar interactions but lack the hydrogen-bonding capacity of morpholine’s tertiary amine.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling, yielding solids with melting points >200°C (e.g., 4k: 223–225°C) .

Styrylquinolines (e.g., 4-(p-Dimethylaminostyryl)quinoline)

Styryl-substituted derivatives () feature extended π-conjugated systems (e.g., p-dimethylaminostyryl), enabling intercalation with biomolecules like DNA. These compounds exhibit antitumor activity, with structural modifications (e.g., methyl or benzyl groups on quinoline) altering toxicity and efficacy. The morpholine analog lacks this conjugation but may offer improved metabolic stability .

Imidazolylmethylquinolines

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline () incorporates a bulky imidazolylmethyl group, which may hinder membrane permeability compared to the compact morpholine moiety. Synthesis involves CDI-mediated coupling in NMP, contrasting with Pd-catalyzed methods for arylquinolines .

Other Morpholinylquinolines

While 2,6-Dimethyl-4-(morpholin-4-yl)quinoline () is structurally closest to the target compound, direct data are unavailable.

Electronic and Steric Effects

  • Morpholine vs. Aryl Groups: The morpholine’s electron-donating N-atom increases quinoline’s basicity compared to electron-withdrawing aryl substituents (e.g., Cl in 4k).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.